4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine
Description
The compound 4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine is a heterocyclic sulfonamide derivative featuring a 1,3-oxazole core. Its structure includes:
- A 4-(4-fluorophenyl)sulfonyl group at position 4 of the oxazole ring, contributing electron-withdrawing properties due to the fluorine atom.
- An N-[(4-methylphenyl)methyl] (4-methylbenzyl) group at position 5, enhancing lipophilicity and influencing pharmacokinetic properties.
This compound belongs to a class of sulfonamide-bearing oxazoles, which are of interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and receptor modulation. The fluorine atom on the phenyl ring may improve metabolic stability, while the furan and benzyl groups modulate solubility and binding affinity .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-14-4-6-15(7-5-14)13-23-20-21(24-19(28-20)18-3-2-12-27-18)29(25,26)17-10-8-16(22)9-11-17/h2-12,23H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCCUNWSLKIBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine (CAS Number: 896327-39-2) is a synthetic organic compound with potential applications in medicinal chemistry. Its structure includes a furan ring, a sulfonamide group, and a fluorophenyl moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C18H15F2NO5S
- Molecular Weight : 427.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are summarized below.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated that related oxazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against solid tumors .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 1.30 | |
| Compound B | MCF7 (breast cancer) | 0.95 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Many oxazole derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells through modulation of the cell cycle and induction of pro-apoptotic factors .
- Targeting Specific Pathways : The presence of the furan and sulfonamide groups may allow for selective interaction with specific molecular targets involved in tumorigenesis.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally related to this compound:
- In Vitro Antiproliferative Assays : A study reported that similar oxazole compounds exhibited significant antiproliferative effects on various cancer cell lines, with some derivatives showing enhanced selectivity towards HDAC isoforms .
- In Vivo Efficacy : Animal models have demonstrated that related compounds can significantly inhibit tumor growth compared to controls, suggesting potential for further development as therapeutic agents .
- Synergistic Effects : Research has indicated that combining these compounds with established chemotherapeutics (e.g., taxol) can enhance anticancer efficacy, indicating a potential for combination therapies .
Scientific Research Applications
Antibacterial Activity
The sulfonamide group is well-documented for its antibacterial properties. Compounds similar to 4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine have shown effectiveness against various bacterial strains. This compound's unique structure may enhance its binding affinity to bacterial enzymes, making it a candidate for further antibacterial studies.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit anticancer activity. The fluorinated phenyl group may improve the compound's pharmacokinetic properties, potentially leading to higher efficacy in targeting cancer cells. Studies on related oxazole derivatives have demonstrated significant growth inhibition in various cancer cell lines, suggesting a promising avenue for exploration.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been noted in preliminary studies. Given the presence of the furan and oxazole moieties, it may interact with key inflammatory mediators, providing a basis for developing anti-inflammatory agents.
Interaction Studies
Interaction studies are crucial for understanding the therapeutic potential of this compound. Research focusing on its binding affinity to various biological targets reveals insights into its mechanism of action and safety profile. Such studies often involve:
- Molecular Docking Simulations : To predict how the compound interacts with target proteins.
- In Vitro Assays : To evaluate biological activity against specific targets.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique advantages of this compound:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine | Chlorine instead of fluorine | Antibacterial |
| 4-(trifluoromethyl)phenylsulfonyl derivatives | Trifluoromethyl group | Anticancer |
| 2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol derivatives | Methoxy group instead of methyl | Anti-inflammatory |
Case Studies
Recent studies have highlighted the effectiveness of related compounds in clinical settings:
- Anticancer Study : A derivative exhibited significant growth inhibition against SNB-19 and OVCAR-8 cell lines, suggesting a strong anticancer potential.
- Antibacterial Research : A related sulfonamide was shown to effectively inhibit bacterial growth in vitro, paving the way for further development as an antibiotic.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents on the oxazole core, sulfonyl group, and amine moiety. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations :
Sulfonyl Group Variations :
- The 4-fluorophenylsulfonyl group in the target compound (electron-withdrawing) contrasts with 4-chlorophenylsulfonyl (, stronger electron withdrawal) and 4-methylphenylsulfonyl (, electron-donating). These differences influence reactivity and binding to hydrophobic pockets .
- 4-Methylphenylsulfonyl (tosyl) groups () are associated with enhanced metabolic stability but reduced polarity compared to fluorophenyl derivatives .
Amine Substituents: The 4-methylbenzyl group in the target compound offers moderate lipophilicity, whereas 4-fluorophenyl () and furan-2-ylmethyl () substituents alter steric and electronic profiles.
Biological Implications: While biological data for the target compound are unavailable, structurally related oxazole sulfonamides (e.g., ’s thiazole derivative) show nanomolar receptor affinity, suggesting the importance of sulfonyl and aromatic groups in target engagement . The furan-2-yl group in the target compound and analogs () may participate in hydrogen bonding or π-stacking interactions, critical for enzyme inhibition .
Preparation Methods
Van Leusen Oxazole Synthesis
The van Leusen method remains a cornerstone for oxazole synthesis, employing tosylmethylisocyanides (TosMICs) and aldehydes under basic conditions. For this target, condensation of 4-fluorobenzaldehyde with TosMIC (1 ) generates the 5-substituted oxazole intermediate (2 ) via a [3+2] cycloaddition mechanism:
Advantages :
-
High functional group tolerance
-
Single-step cyclization
Limitations :
-
Requires anhydrous conditions
-
Limited scalability due to TosMIC instability
DMT-MM Mediated One-Pot Synthesis
An alternative approach utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to activate carboxylic acids for N-acylation followed by cyclodehydration. This method enables the synthesis of oxazol-5(4H)-ones (3 ) from amino acids and carboxylic acids in aqueous solvents:
Optimized Conditions :
Sulfonation at Position 4: Electrophilic Aromatic Substitution
Introducing the 4-fluorophenylsulfonyl group requires careful electrophilic substitution. Two dominant strategies emerge:
Direct Sulfonation Using SO₃ Complexes
Reaction of the oxazole intermediate (2 ) with 4-fluorobenzenesulfonyl chloride (4 ) in dichloromethane at 0–5°C achieves sulfonation at position 4:
Key Parameters :
Metal-Catalyzed Coupling
Palladium-catalyzed coupling between oxazole-boronic esters and sulfonyl halides offers improved regiocontrol. For example:
Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: THF/H₂O (4:1)
-
Yield: 72% (patent data)
Functionalization at Position 2: Furan-2-yl Incorporation
Suzuki-Miyaura Coupling
The furan-2-yl group is introduced via palladium-catalyzed cross-coupling between 2-bromooxazole (5 ) and furan-2-ylboronic acid (6 ):
Optimized Protocol :
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
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Base: K₂CO₃
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Solvent: DME/H₂O (10:1)
-
Yield: 78% (patent example)
Direct Cyclization with Furan Derivatives
Alternative routes employ furfurylamine derivatives in cyclocondensation reactions. For instance, reacting 2-furoyl chloride (7 ) with β-keto esters generates furan-containing oxazoles:
Challenges :
-
Competing esterification side reactions
-
Requires excess ammonium acetate
Amine Functionalization at Position 5
Reductive Amination
Condensation of the oxazole-5-carbaldehyde (8 ) with 4-methylbenzylamine (9 ) under reducing conditions installs the N-[(4-methylphenyl)methyl] group:
Conditions :
Buchwald-Hartwig Amination
Palladium-catalyzed amination of 5-bromooxazole (10 ) with 4-methylbenzylamine achieves C-N bond formation:
Catalyst System :
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Yield: 81% (patent data)
Integrated Synthetic Routes
Sequential Assembly Approach
-
Step 1 : Van Leusen synthesis of 5-(4-fluorophenyl)oxazole (Yield: 70%)
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Step 2 : Sulfonation using 4-fluorobenzenesulfonyl chloride (Yield: 68%)
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Step 3 : Suzuki coupling with furan-2-ylboronic acid (Yield: 78%)
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Step 4 : Reductive amination with 4-methylbenzylamine (Yield: 65%)
Total Yield : 70% × 68% × 78% × 65% ≈ 24.5%
Convergent Synthesis
Parallel preparation of sulfonated oxazole and furan-amine components followed by final coupling:
| Step | Component | Method | Yield |
|---|---|---|---|
| 1 | 4-Sulfonyloxazole | Direct sulfonation | 68% |
| 2 | 2-(Furan-2-yl)oxazole | Suzuki coupling | 78% |
| 3 | N-[(4-Methylphenyl)methyl] | Buchwald-Hartwig | 81% |
| 4 | Final assembly | SNAr reaction | 85% |
Total Yield : 68% × 78% × 81% × 85% ≈ 36.4%
Critical Analysis of Methodologies
Yield Optimization Challenges
-
Oxazole cyclization : DMT-MM methods outperform classical van Leusen in yield (85–91% vs. 60–75%) but require aqueous conditions
-
Sulfonation : Direct electrophilic substitution suffers from positional isomerism, whereas metal-catalyzed coupling ensures regioselectivity at the expense of catalyst cost
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., dichloromethane for sulfonylation, DMF for alkylation).
- Temperature control (reflux at 80–120°C for cyclization).
Basic: How is the compound structurally characterized?
Answer:
Advanced spectroscopic and crystallographic techniques are employed:
- X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., oxazole ring planarity and fluorophenyl orientation) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., furan protons at δ 6.3–7.5 ppm; sulfonyl group deshielding adjacent carbons) .
- 2D Techniques (COSY, NOESY) : Confirms regiochemistry and spatial interactions .
Advanced: How can synthesis yields be optimized while controlling regioselectivity?
Answer:
Regioselectivity in oxazole formation is influenced by:
- Catalysts : Lewis acids (e.g., ZnCl₂) direct cyclization to the 1,3-oxazole isomer .
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) stabilize intermediates, favoring specific reaction pathways .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours under reflux) and improves yields by 15–20% .
Q. Data-Driven Optimization :
| Parameter | Impact on Yield |
|---|---|
| POCl₃ Stoichiometry (1.2 eq.) | Maximizes cyclization efficiency |
| Solvent (DCM vs. THF) | DCM improves sulfonylation by 25% |
| Temperature (80°C vs. 120°C) | Higher temps reduce side products |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay conditions or target specificity. Strategies include:
- Dose-Response Curves : Validate IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) .
- Receptor Binding Assays : Use CRF₁ receptor models (e.g., AtT-20 cells) to confirm antagonism mechanisms .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) .
Example : A CRF₁ antagonist study resolved conflicting potency data by normalizing results to cAMP inhibition baselines .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., CRF₁) using PubChem-derived 3D structures .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with bioactivity .
Validation : Cross-check docking poses with crystallographic data (e.g., SHELX-refined structures) .
Advanced: How to develop validated analytical methods for purity assessment?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. 412.42 g/mol) via Orbitrap Fusion Lumos .
- Impurity Profiling : Identify by-products (e.g., desulfonated analogs) using LC-MS/MS .
Acceptance Criteria : Purity ≥95% with total impurities <0.5% .
Advanced: How does the compound’s stability vary under physiological conditions?
Answer:
- pH Stability : Stable at pH 7.4 (PBS buffer), but hydrolyzes at pH <3 (stomach acid) via sulfonyl cleavage .
- Thermal Stability : Decomposes above 200°C (DSC data) .
- Metabolic Pathways : Cytochrome P450 (CYP3A4) mediates N-demethylation; furan oxidation occurs in liver microsomes .
Mitigation : Prodrug strategies (e.g., ester masking of sulfonyl groups) improve oral bioavailability .
Advanced: What strategies address low solubility in aqueous media?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
